molecular formula C9H11N3O4 B8564380 N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

Cat. No.: B8564380
M. Wt: 225.20 g/mol
InChI Key: OAAHQDWRVFAUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C9H11N3O4/c1-11(16-2)9(13)6-7-4-3-5-8(10-7)12(14)15/h3-5H,6H2,1-2H3

InChI Key

OAAHQDWRVFAUQO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=NC(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 250 mg (1.37 mmol) of (6-nitropyridin-2-yl) acetic acid in 6 mL of dichloromethane was added DIEA (0.72 mL, 4.12 mmol) which resulted in some exotherming (+5° C.) and the suspension becoming a solution. After 2 min cooling, HOBt (263 mg, 1.72 mmol), N,O-dimethylhydroxylamine HCl (167 mg, 1.72 mmol) was added to the solution followed by EDC (329 mg, 1.72 mmol) and the resulting mixture stirred at room temperature overnight under nitrogen atmosphere. The solution was transferred to a separatory funnel and washed with 1 M HCl which caused an emulsion. Methanol was added to break up the emulsion and the aqueous was partitioned off. The organics were dried over sodium sulfate, filtered and concentrated under vacuum. Purification via preparative TLC plate (2×1000 μM) eluting with 50% ethyl acetatehexane afforded the title compound (236 mg, 76%) as a white solid. LC-MS: C9H11N3O4 calculated 225.20 found m/z (ES) 226 (MH)+. 1HNMR (500 MHz, DMSO) δ:8.56 (d, J=2.0 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 8.04 (dd, J=2.0, 8.3 Hz, 1H), 4.02 (br s, 2H), 3.88 (s, 3H), 3.07 (s, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
263 mg
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine HCl
Quantity
167 mg
Type
reactant
Reaction Step Three
Name
Quantity
329 mg
Type
reactant
Reaction Step Four
Yield
76%

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